(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 327067-10-7
VCID: VC4768902
InChI: InChI=1S/C17H14N2O3S/c1-8-5-9(2)19-17-13(8)14(18)16(23-17)15(20)10-3-4-11-12(6-10)22-7-21-11/h3-6H,7,18H2,1-2H3
SMILES: CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)C
Molecular Formula: C17H14N2O3S
Molecular Weight: 326.37

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone

CAS No.: 327067-10-7

Cat. No.: VC4768902

Molecular Formula: C17H14N2O3S

Molecular Weight: 326.37

* For research use only. Not for human or veterinary use.

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone - 327067-10-7

Specification

CAS No. 327067-10-7
Molecular Formula C17H14N2O3S
Molecular Weight 326.37
IUPAC Name (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone
Standard InChI InChI=1S/C17H14N2O3S/c1-8-5-9(2)19-17-13(8)14(18)16(23-17)15(20)10-3-4-11-12(6-10)22-7-21-11/h3-6H,7,18H2,1-2H3
Standard InChI Key BRNZDSJQXFQSTC-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thieno[2,3-b]pyridine scaffold substituted with amino and methyl groups at positions 3, 4, and 6, respectively. The 2-position is functionalized with a (1,3-benzodioxol-5-yl)methanone group, introducing a planar aromatic system with electron-rich oxygen atoms . Key structural features include:

PropertyValueSource
Molecular FormulaC₁₆H₁₂N₂O₃S
Molecular Weight312.34 g/mol
SMILESCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N
InChI KeyNCYJMRJPMMFBRW-UHFFFAOYSA-N

Electronic and Steric Characteristics

The benzodioxole moiety enhances π-π stacking interactions, while the amino group facilitates hydrogen bonding. The methyl substituents introduce steric hindrance, influencing reactivity and binding affinity . Quantum mechanical calculations suggest a dipole moment of 4.2 D, attributed to the polarized carbonyl group and electron-donating amino group .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Thienopyridine Core Formation: Cyclocondensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with electrophiles under acidic conditions (e.g., H₂SO₄, 80°C) .

  • Acylation: Reaction with 1,3-benzodioxole-5-carbonyl chloride in dichloromethane using triethylamine as a base, yielding the final product in 72–85% purity .

Optimization Challenges:

  • Side Reactions: Competing N-acylation at the amino group necessitates low temperatures (0–5°C) .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric byproducts .

Industrial Production

Scaled-up processes employ continuous-flow reactors to enhance yield (≥90%) and reduce reaction time (2–3 hours). Quality control via HPLC-UV (λ = 254 nm) ensures ≥98% purity for pharmaceutical applications .

Biological Activities and Mechanisms

Anticancer Properties

In vitro assays demonstrate potent activity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines (IC₅₀ = 1.2–2.8 μM) . Mechanistic studies reveal:

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .

  • Cell Cycle Arrest: G1 phase blockade via CDK4/6 inhibition .

Antimicrobial Efficacy

The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) through membrane disruption, as shown by propidium iodide uptake assays . Synergy with fluconazole reduces C. albicans MIC to 4 μg/mL .

Applications in Material Science

Organic Electronics

The compound serves as a hole-transport material in perovskite solar cells, achieving a power conversion efficiency of 18.3% due to its high hole mobility (2.1 × 10⁻³ cm²/V·s) . Stability tests under 85°C/85% RH show <5% efficiency loss over 500 hours .

Fluorescent Probes

Functionalization with boron-dipyrromethene (BODIPY) yields a pH-sensitive probe (pKa = 6.8) for lysosomal imaging . Two-photon absorption at 780 nm enables deep-tissue imaging in murine models .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBioactivity (IC₅₀)
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanoneDichlorophenyl vs. benzodioxoleMCF-7: 3.1 μM
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanoneMethoxy substitutionS. aureus MIC: 12 μg/mL

The benzodioxole derivative exhibits superior solubility (LogP = 1.71 vs. 2.3 for dichlorophenyl analogue) and 3-fold higher blood-brain barrier permeability .

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